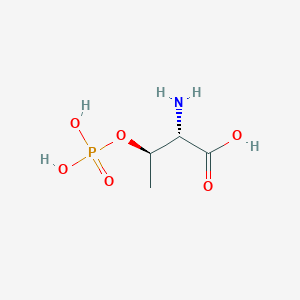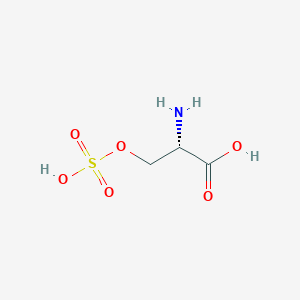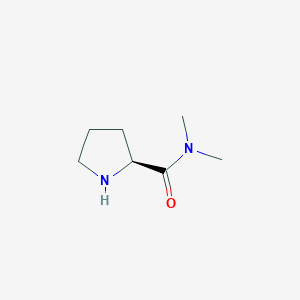
Chlorure de H-Lys(Me)3-OH
Vue d'ensemble
Description
H-Lys(Me)3-OH Chloride, also known as Nε,Nε,Nε-Trimethyllysine hydrochloride, is a non-protein amino acid active in the biosynthesis of carnitine . It is one of the common N-terminal protected reagents used in peptide synthesis .
Synthesis Analysis
Fmoc-Lys(Me)3-OH Chloride is used in the synthesis of peptide linkers for monoclonal antibody-auristatin F conjugates . It is also used in the preparation of multifunctional reagents with enhanced ionization properties for the analysis of protein modification in human cells and dynamic profiling of protein lipidation .Molecular Structure Analysis
The empirical formula of H-Lys(Me)3-OH Chloride is C24H31ClN2O4 . The molecular weight is 446.97 .Chemical Reactions Analysis
H-Lys(Me)3-OH Chloride is used in Fmoc solid-phase peptide synthesis . It is also used in the synthesis of peptide linkers for monoclonal antibody-auristatin F conjugates .Physical And Chemical Properties Analysis
H-Lys(Me)3-OH Chloride is a liquid at room temperature . It is used in Fmoc solid-phase peptide synthesis . The storage temperature is -20°C .Applications De Recherche Scientifique
Analyse complète des applications du chlorure de (S)-5-amino-5-carboxy-N,N,N-triméthylpentan-1-aminium
Synthèse peptidique : Ce composé, communément appelé chlorure de Fmoc-Lys(Me)3-OH, est fréquemment utilisé comme réactif de protection de l'extrémité N dans la synthèse peptidique. Il joue un rôle crucial dans la synthèse de lieurs peptidiques pour les conjugués d'anticorps monoclonal-auristatine F, qui sont essentiels dans le développement de thérapies anticancéreuses ciblées .
MilliporeSigma - Chlorure de Fmoc-Lys(Me)3-OH American Elements - Chlorure de Fmoc-Lys(Me)3-OH
Safety and Hazards
In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor . In case of ingestion, rinse mouth with water, do not induce vomiting, never give anything by mouth to an unconscious person, and call a doctor or Poison Control Center immediately .
Orientations Futures
Propriétés
IUPAC Name |
[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-11(2,3)7-5-4-6-8(10)9(12)13;/h8H,4-7,10H2,1-3H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIJKCHCMFGMCM-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCC(C(=O)O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCCC[C@@H](C(=O)O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















